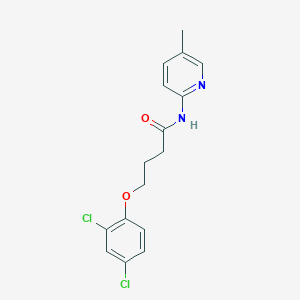
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide, also known as DCPB, is a chemical compound that has been synthesized for scientific research purposes. It is a selective agonist for the GPR55 receptor, which is a cannabinoid receptor-like protein that has been linked to various physiological processes.
Mechanism of Action
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide is a selective agonist for the GPR55 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Activation of the GPR55 receptor by this compound leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the PI3K/Akt pathway, which is involved in cell survival and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic and anti-inflammatory effects, inhibition of cancer cell growth, and modulation of immune function. It has also been shown to have effects on insulin secretion and glucose metabolism, indicating a potential role in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the GPR55 receptor, which allows for specific targeting of this receptor. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Future Directions
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide, including further investigation of its effects on pain, inflammation, and cancer, as well as its potential role in the treatment of diabetes. Additionally, further studies are needed to investigate the potential for off-target effects and to optimize the synthesis method for higher yield and purity. Overall, this compound is a promising compound for scientific research and has the potential to lead to new insights into the role of the GPR55 receptor in various physiological processes.
Synthesis Methods
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-methyl-5-pyridinemethanamine to form an intermediate, which is then reacted with butanoyl chloride to produce the final product. This method has been optimized for high yield and purity and has been used in various research studies.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide has been used in various scientific research studies to investigate the role of the GPR55 receptor in various physiological processes, including pain, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation, and it has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
Molecular Formula |
C16H16Cl2N2O2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-7-15(19-10-11)20-16(21)3-2-8-22-14-6-5-12(17)9-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,20,21) |
InChI Key |
SHBNGDAPAJYZPQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)
